![molecular formula C22H21NO B13344250 (7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol](/img/structure/B13344250.png)
(7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is a complex organic compound with a unique structure that includes a biphenyl group and a tetrahydroquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol typically involves multi-step organic reactions. One common approach is the condensation of a biphenyl derivative with a tetrahydroquinoline precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological systems and understanding molecular mechanisms.
Medicine
In medicinal chemistry, (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
The compound’s properties make it useful in the development of materials with specific characteristics, such as polymers and coatings. Its stability and reactivity are advantageous in industrial applications.
作用機序
The mechanism of action of (7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can engage in π-π interactions, while the quinoline moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological molecules and influence cellular pathways.
類似化合物との比較
Similar Compounds
- (7R,8R)-8-([1,1’-Biphenyl]-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol
- (7R,8R)-8-([1,1’-Biphenyl]-4-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol
Uniqueness
(7R,8R)-8-([1,1’-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol is unique due to the specific positioning of the biphenyl group, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C22H21NO |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
(7R,8R)-8-[(3-phenylphenyl)methyl]-5,6,7,8-tetrahydroquinolin-7-ol |
InChI |
InChI=1S/C22H21NO/c24-21-12-11-18-10-5-13-23-22(18)20(21)15-16-6-4-9-19(14-16)17-7-2-1-3-8-17/h1-10,13-14,20-21,24H,11-12,15H2/t20-,21+/m0/s1 |
InChIキー |
DZLKNPXYCNFQKB-LEWJYISDSA-N |
異性体SMILES |
C1CC2=C([C@H]([C@@H]1O)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
正規SMILES |
C1CC2=C(C(C1O)CC3=CC(=CC=C3)C4=CC=CC=C4)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


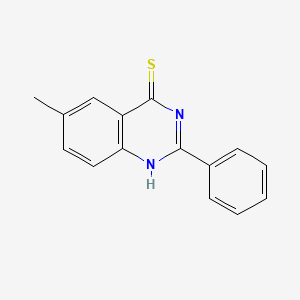


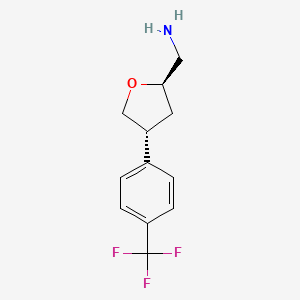
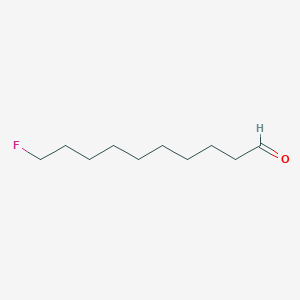
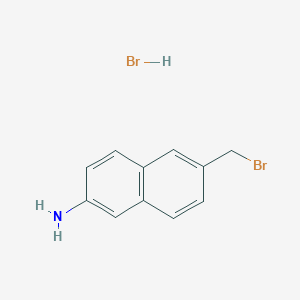

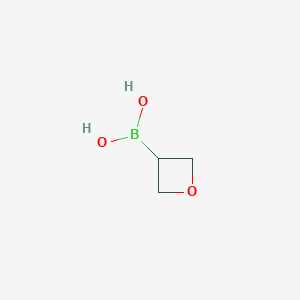
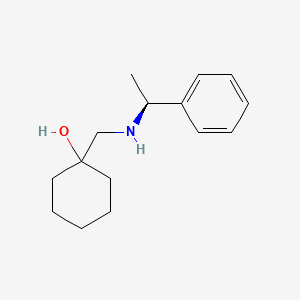


![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)

![5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
